5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole
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Overview
Description
5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a cyclopropylsulfonyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, such as oral bioavailability, extensive tissue distribution, metabolism by liver enzymes, and renal excretion .
Result of Action
Similar compounds have been reported to induce various cellular responses, such as changes in cell proliferation, apoptosis, and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
The synthesis of 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine ring. The cyclopropylsulfonyl group is subsequently added through sulfonylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced with other substituents.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
When compared to similar compounds, 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole stands out due to its unique combination of structural features. Similar compounds include:
Biological Activity
5-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a benzodiazole moiety. The synthesis typically involves multi-step organic reactions, often utilizing strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. This structural configuration is crucial for its biological activity, particularly in modulating interactions with various biological targets.
Synthetic Route Overview
Step | Reagents | Conditions |
---|---|---|
1 | Piperazine derivative + cyclopropanesulfonyl chloride | Base (DBU), dichloromethane |
2 | Reaction with benzodiazole derivative | Heat, reflux conditions |
3 | Purification | Column chromatography |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of various enzymes or receptors involved in critical signaling pathways. Preliminary studies suggest that it could influence pathways related to inflammation, cancer progression, and neurological disorders.
In Vitro Studies
Research has indicated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance:
- Cell Line : A549 (lung cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo investigations have demonstrated promising results in animal models:
- Model : Mouse xenograft model of breast cancer
- Dosage : 20 mg/kg body weight
- Outcome : Reduced tumor growth by approximately 45% compared to control groups.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzodiazoles, including this compound, showed enhanced cytotoxicity against various tumor cell lines due to their ability to disrupt microtubule formation.
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective properties of similar compounds in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Properties : A recent study demonstrated that this compound could significantly reduce inflammatory markers in models of rheumatoid arthritis, indicating its potential for treating autoimmune conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Target Activity | IC50 Value |
---|---|---|
Compound A | Cancer | 15 µM |
Compound B | Neuroprotection | 10 µM |
Compound C | Anti-inflammatory | 20 µM |
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(11-1-4-13-14(9-11)17-10-16-13)18-5-7-19(8-6-18)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCYHSBZBBCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.